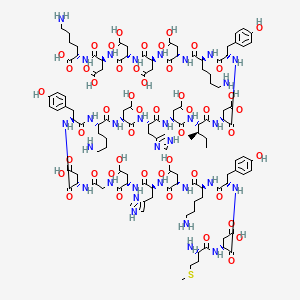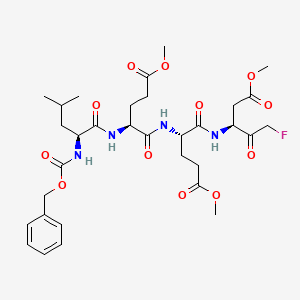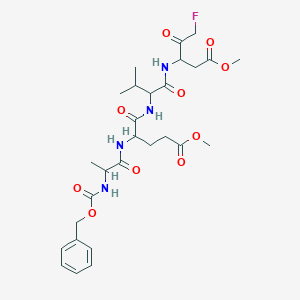
Cancer related antigens BST-2 (126-134)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cancer related antigens BST-2
Applications De Recherche Scientifique
Role in Breast Cancer Progression and Metastasis
BST-2, also known as Bone Marrow Stromal Antigen 2, plays a significant role in cancer progression and metastasis. Studies have shown that BST-2 is linked to poor survival in invasive breast cancer patients. Its expression correlates positively with disease severity. BST-2 promotes metastasis independently of the primary tumor by enabling cancer cells to invade, survive in circulation, and at metastatic sites. This is facilitated through the formation of invadopodia, degradation of extracellular matrix, and protection of circulating tumor cells (CTCs) from hemodynamic stress (Mahauad-Fernandez et al., 2018).
BST-2 DNA Demethylation in Breast Tumors
BST-2 DNA demethylation in breast tumors has been identified as a significant factor in the regulation of BST-2 expression. In breast cancer, BST-2 gene expression is inversely associated with its DNA methylation status. This demethylation is more prevalent in primary tumors and cancer cells than in normal breast tissues or normal mammary epithelial cells, suggesting its potential role in disease pathogenesis and as a biomarker for breast cancer diagnosis (Mahauad-Fernandez et al., 2015).
BST-2 in Tumor Immunity and Immunotherapy
BST-2's role in tumor immunity and immunotherapy is also noteworthy. It is a unique gene with both antiviral and pro-tumor functions. In breast tumors, BST-2 enhances cancer cell adhesion, anchorage-independency, migration, and invasion, contributing to the malignant progression of breast cancer. This makes it a potential target for breast cancer therapeutics and a biomarker for aggressive breast cancers (Mahauad-Fernandez et al., 2014).
BST-2 as a Therapeutic Target
BST-2 has been identified as a potential therapeutic target in various cancers, including breast, gastric, and colorectal cancer. Its overexpression is associated with poor survival in these cancers, suggesting its involvement in tumor progression. Inhibiting BST-2 can slow down cancer cell proliferation and motility, making it a promising therapeutic target (Mukai et al., 2017).
Propriétés
Séquence |
KLQDASAEV |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Cancer related antigens BST-2 (126-134) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





